molecular formula C13H14O B3273275 2-Isopropyl-5-phenylfuran CAS No. 58509-74-3

2-Isopropyl-5-phenylfuran

Cat. No.: B3273275
CAS No.: 58509-74-3
M. Wt: 186.25 g/mol
InChI Key: YGXIUPROSBDDDI-UHFFFAOYSA-N
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Description

2-Isopropyl-5-phenylfuran is an organic compound with the molecular formula C13H14O. It belongs to the class of furan derivatives, which are characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its unique structural features, which include an isopropyl group at the second position and a phenyl group at the fifth position of the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-5-phenylfuran can be achieved through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions typically include mild temperatures and the use of solvents such as toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of recyclable catalysts and environmentally benign solvents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-5-phenylfuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or quinones.

    Reduction: Reduction reactions can convert the furan ring to dihydrofuran derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

Scientific Research Applications

2-Isopropyl-5-phenylfuran has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-phenylfuran involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be linked to the inhibition of pro-inflammatory cytokines and pathways .

Comparison with Similar Compounds

  • 2-Isopropyl-5-methylfuran
  • 2-Isopropyl-5-ethylfuran
  • 2-Isopropyl-5-benzylfuran

Comparison: Compared to its analogs, 2-Isopropyl-5-phenylfuran exhibits unique properties due to the presence of the phenyl group, which enhances its aromaticity and potential biological activity. The phenyl group also contributes to its stability and reactivity in various chemical reactions .

Properties

IUPAC Name

2-phenyl-5-propan-2-ylfuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c1-10(2)12-8-9-13(14-12)11-6-4-3-5-7-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXIUPROSBDDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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